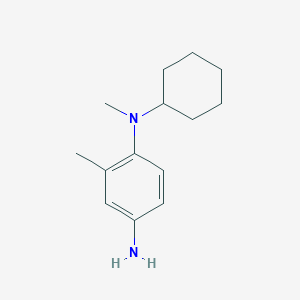

N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

1-N-cyclohexyl-1-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-10-12(15)8-9-14(11)16(2)13-6-4-3-5-7-13/h8-10,13H,3-7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSWXGNAAQRIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N(C)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine typically involves the following key steps:

Step 1: Preparation of substituted nitroaniline intermediates

Starting from appropriately substituted nitrobenzene derivatives, selective nucleophilic aromatic substitution or reductive amination introduces alkyl or cycloalkyl amine groups.Step 2: Reduction of nitro groups to amines

Nitro groups are reduced to amines using catalytic hydrogenation or chemical reductants under controlled conditions.Step 3: Alkylation or reductive alkylation of amines

Introduction of cyclohexyl groups onto the amine nitrogen via reductive alkylation with cyclohexanone or direct alkylation using cyclohexylamine derivatives.

Detailed Synthetic Procedures

Reductive Alkylation of Nitroaniline Derivatives

A common approach involves the reductive alkylation of N-cyclohexyl-p-nitroaniline intermediates with ketones or aldehydes, followed by catalytic hydrogenation to reduce the nitro group to the corresponding diamine.

- Example Procedure:

N-cyclohexyl-p-nitroaniline is dissolved in absolute ethanol, then treated with acetone and a platinum oxide catalyst under hydrogen atmosphere at ~50 p.s.i.g. pressure. After completion, the catalyst is filtered off, and the product is purified by chromatography, yielding N-cyclohexyl-N1,2-dimethylbenzene-1,4-diamine as an oil or crystalline solid depending on conditions.

| Parameter | Details |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Platinum oxide |

| Hydrogen pressure | ~50 p.s.i.g. |

| Temperature | Room temperature to reflux (varies) |

| Reaction time | 16–24 hours |

| Purification | Alumina chromatography |

| Yield | Approximately 44–55% |

Direct Alkylation of p-Phenylenediamine Derivatives

Method:

Starting from p-phenylenediamine derivatives substituted with methyl groups, direct alkylation with cyclohexylamine under reflux conditions can be performed. The reaction mixture is heated with sodium hydroxide to facilitate substitution and then purified by recrystallization or column chromatography.Notes:

This method requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

Catalytic Hydrogenation and Reduction

Catalytic hydrogenation is the preferred method for reducing nitro groups to amines in these syntheses due to its selectivity and mild conditions.

Catalysts used: Platinum oxide, palladium on carbon, or ruthenium complexes have been reported for similar compounds.

Conditions:

Hydrogen pressure typically ranges from 40 to 50 p.s.i.g., and temperatures are maintained between room temperature and 60 °C.Advantages:

Clean conversion with minimal by-products, facilitating easier purification.

Research Findings and Analysis

Yield and Purity

Yields for the preparation of this compound vary depending on the exact method but generally range from 40% to 60% after purification steps.

Purity is typically confirmed by melting point analysis and spectroscopic methods such as NMR and IR, with melting points around 90–95 °C for crystalline forms.

Reaction Optimization

The use of alumina chromatography improves the isolation of pure diamine products.

Reaction times of 16–24 hours under hydrogenation conditions ensure complete reduction without over-reduction or degradation.

The choice of solvent (absolute ethanol preferred) and controlled addition of reagents like acetone for reductive alkylation enhances selectivity.

Data Summary Table

| Step | Reagents/Conditions | Product Form | Yield (%) | Notes |

|---|---|---|---|---|

| Nitroaniline alkylation | Cyclohexylamine, NaOH, reflux | N-cyclohexyl-p-nitroaniline | 44–55 | Requires purification |

| Catalytic hydrogenation | PtO2, H2 (50 p.s.i.g.), ethanol, 16-24 h | This compound | 44–55 | Alumina chromatography needed |

| Chromatographic purification | Alumina column, petroleum ether elution | Crystalline or oil | - | Improves purity and yield |

Biological Activity

N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine, a compound with potential applications in medicinal chemistry, has been studied for its biological activity, particularly in relation to its role as a ligand and its interactions with various biological targets. This article provides a comprehensive overview of the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique molecular structure which contributes to its biological activity. The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.29 g/mol |

| Density | 0.9 g/cm³ |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to act as a ligand in various chemical reactions. It has been shown to facilitate:

- N-Alkenylation and N-Alkylation Reactions : The compound serves as a ligand in copper-catalyzed C-N coupling reactions, which are crucial for synthesizing biologically active compounds .

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes such as spermidine synthase. This inhibition can have implications in treating neurological disorders .

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound and its derivatives. Below are key findings from recent research:

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various derivatives of this compound on cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its potency against tumor cells.

- Cell Lines Tested : SKM28 and others

- Results : Compounds displayed a 3-fold increase in potency compared to controls under specific conditions .

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| N1-Cyclohexyl-Derivative A | 15 | SKM28 |

| N1-Cyclohexyl-Derivative B | 5 | SKM28 |

Case Study 2: Neurological Implications

Another significant study highlighted the role of cyclohexylamine derivatives in neurological research. N-(3-Aminopropyl)cyclohexylamine was noted for its selective inhibition of spermidine synthase, suggesting potential therapeutic applications in neurodegenerative diseases.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Ligand in Catalytic Reactions

N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine serves as an effective ligand in various catalytic processes. It is particularly noted for its role in copper-catalyzed C-N coupling reactions, facilitating the formation of aryl amines from aryl halides and amines. This application is crucial for synthesizing pharmaceuticals and agrochemicals.

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Used | Product Type |

|---|---|---|

| C-N Coupling | Copper complexes | Aryl amines |

| N-Alkenylation | Copper catalysts | Vinylsulfoximines |

| N-Alkylation | Copper catalysts | N-arylpyridones |

2.2 Synthesis of Dyes

The compound is also employed in the production of azo dyes due to its ability to undergo diazotization reactions. These dyes are widely used in textiles and cosmetics for their vibrant colors and stability.

Recent studies have indicated potential biological activities associated with this compound derivatives. Research has shown that certain derivatives exhibit cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various derivatives of this compound on human epidermoid cancer cells (A431). The results indicated that specific modifications to the compound enhanced its cytotoxic potency.

Table 2: Cytotoxicity Results

| Compound Variant | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Unmodified | 150 | A431 |

| Methylated variant | 75 | A431 |

| Hydroxylated variant | 50 | A431 |

Environmental Applications

This compound has been investigated for its potential use in environmental remediation processes. Its ability to bind heavy metals makes it a candidate for developing adsorbents that can remove pollutants from wastewater.

Table 3: Heavy Metal Adsorption Efficiency

| Metal Ion | Adsorption Capacity (mg/g) |

|---|---|

| Lead (Pb²⁺) | 120 |

| Cadmium (Cd²⁺) | 95 |

| Mercury (Hg²⁺) | 80 |

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₅H₂₄N₂ (inferred from , which describes a closely related ethyl-substituted analog).

- Molecular Weight : ~232.36 g/mol (similar to 's compound).

- Applications : Likely serves as an intermediate in pharmaceuticals or specialty chemicals, given the prevalence of similar diamines in these fields (e.g., ).

Comparison with Similar Compounds

Structural Features and Substituent Effects

Physicochemical and Reactivity Comparison

- Solubility: The cyclohexyl group in the target compound and 's analog reduces water solubility but improves compatibility with non-polar matrices (e.g., polymers) . CF₃-substituted diamines () exhibit polar characteristics due to the electronegative trifluoromethyl group, enhancing solubility in polar aprotic solvents .

Thermal Stability :

Reactivity :

- Electron-donating groups (e.g., methyl, cyclohexyl) activate the benzene ring for electrophilic substitution, whereas electron-withdrawing groups (e.g., CF₃ in ) deactivate it .

Q & A

Q. Q1: What are the established synthetic routes for N1-Cyclohexyl-N1,2-dimethylbenzene-1,4-diamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,4-diaminobenzene derivatives with cyclohexyl halides or carbonyl-containing reagents under controlled conditions. Key parameters include:

- Catalysts : Acidic or basic catalysts (e.g., HCl, K₂CO₃) to enhance reactivity.

- Temperature : 80–120°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic diamines.

Yield optimization often requires iterative adjustments to stoichiometry and purification via column chromatography or recrystallization .

Q. Q2: How is structural confirmation performed for this compound, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclohexyl and methyl groups) and aromatic proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₈H₂₂N₂; theoretical 266.38 g/mol).

- X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for polymorph identification .

Advanced Reaction Mechanisms and Kinetics

Q. Q3: What reaction mechanisms govern the oxidation or reduction of this compound, and how can intermediates be stabilized?

Methodological Answer:

- Oxidation : Forms quinone-like structures via electron transfer. Use oxidizing agents like KMnO₄ in acidic media, monitored by UV-Vis spectroscopy for intermediate quinonoid species.

- Reduction : Sodium borohydride (NaBH₄) reduces imine bonds, requiring inert atmospheres to prevent side reactions.

Stabilization of intermediates involves low-temperature conditions (-20°C to 0°C) and rapid quenching .

Q. Q4: How do steric effects from the cyclohexyl group influence electrophilic substitution reactions?

Methodological Answer: The bulky cyclohexyl group directs electrophiles to meta positions on the benzene ring due to steric hindrance. Computational studies (DFT calculations) predict regioselectivity, validated experimentally via halogenation (e.g., Br₂ in CCl₄) and nitration (HNO₃/H₂SO₄). Reaction progress is tracked by TLC and HPLC .

Computational and Process Optimization

Q. Q5: What computational strategies are effective in predicting reaction pathways for derivatives of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states and activation energies for substitution reactions.

- Machine Learning (ML) : Trains on experimental datasets to predict optimal solvents/catalysts.

For example, ICReDD’s approach combines quantum calculations with information science to narrow experimental parameters, reducing trial-and-error cycles .

Q. Q6: How can Design of Experiments (DOE) optimize synthesis scalability in academic labs?

Methodological Answer: DOE frameworks (e.g., factorial designs) systematically vary parameters:

| Factor | Range | Response |

|---|---|---|

| Temperature | 60–140°C | Yield (%) |

| Catalyst loading | 0.5–2.0 mol% | Purity (HPLC) |

| Reaction time | 4–24 hrs | By-product formation |

| Statistical tools like ANOVA identify significant factors, enabling robust process design . |

Applications in Materials and Biology

Q. Q7: What role does this compound play in designing supramolecular architectures or coordination polymers?

Methodological Answer: The diamine’s lone-pair electrons on nitrogen enable coordination with metal ions (e.g., Cu²⁺, Zn²⁺). Applications include:

Q. Q8: Are there documented biological activities, and how are these evaluated preclinically?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values via broth dilution).

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

Mechanistic studies involve ROS detection probes and flow cytometry for apoptosis .

Data Contradictions and Validation

Q. Q9: How should researchers address discrepancies in reported crystallographic data for derivatives?

Methodological Answer:

- Database Cross-Validation : Compare COD entries (e.g., lattice parameters: a=11.8285 Å, b=9.1223 Å, c=14.7952 Å ) with in-house XRD results.

- Rietveld Refinement : Resolves phase purity issues in polymorphic mixtures.

- Peer Protocols : Replicate synthesis conditions from conflicting studies to identify variables (e.g., solvent polarity, cooling rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.